D-Glucitol 2-(bromoacetate)
CAS No.: 94199-88-9
Cat. No.: VC20288295
Molecular Formula: C8H15BrO7
Molecular Weight: 303.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94199-88-9 |
|---|---|
| Molecular Formula | C8H15BrO7 |
| Molecular Weight | 303.10 g/mol |
| IUPAC Name | [(2S,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] 2-bromoacetate |
| Standard InChI | InChI=1S/C8H15BrO7/c9-1-6(13)16-5(3-11)8(15)7(14)4(12)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
| Standard InChI Key | YRGPNCODYKTVJL-IXROVEORSA-N |
| Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](CO)OC(=O)CBr)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(CO)OC(=O)CBr)O)O)O)O |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
D-Glucitol 2-(bromoacetate) is synthesized through the selective esterification of D-glucitol, where bromoacetic acid replaces the hydroxyl group at the second carbon. The compound’s IUPAC name, [(2S,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] 2-bromoacetate, reflects its stereochemical configuration, which is critical for its biochemical interactions . The bromine atom introduces electrophilic reactivity, making the compound a versatile intermediate for further derivatization.
Table 1: Key Physicochemical Properties
The negative LogP value indicates high hydrophilicity, consistent with its polyhydroxy structure. This property influences its solubility in polar solvents like water and acetonitrile, which is advantageous for chromatographic analyses .
Spectroscopic and Chromatographic Identification
High-performance liquid chromatography (HPLC) using a Newcrom R1 column effectively separates D-glucitol 2-(bromoacetate) from impurities. The method employs a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility), achieving baseline resolution with a retention time of 4.2 minutes . This protocol is scalable for preparative isolation and pharmacokinetic studies, underscoring its utility in quality control and drug development.
Synthesis and Production Pathways
Challenges in Scalability
Scalable production requires optimizing reaction yields and minimizing side products. For instance, incomplete esterification may result in mono- or di-substituted byproducts, necessitating rigorous purification via column chromatography or recrystallization . Industrial-scale synthesis would further demand cost-effective catalysts and solvent recovery systems to enhance sustainability.
Analytical and Chromatographic Methodologies
HPLC Optimization
The Newcrom R1 column, a reverse-phase stationary phase with low silanol activity, is ideal for separating D-glucitol 2-(bromoacetate) due to its compatibility with acidic mobile phases. Key parameters include:
Table 2: HPLC Conditions for D-Glucitol 2-(Bromoacetate) Analysis
| Parameter | Specification | Source |
|---|---|---|
| Column | Newcrom R1 (4.6 × 150 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:H₂O:H₃PO₄ (45:55:0.1) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 210 nm |
This method achieves a resolution factor >2.0, ensuring precise quantification in complex matrices like biological fluids .
Mass Spectrometric Characterization
In mass spectrometry (MS)-compatible setups, phosphoric acid is replaced with formic acid to prevent ion suppression. The compound’s molecular ion peak at m/z 303.1 ([M+H]⁺) and fragment ions at m/z 185.0 (loss of bromoacetate) confirm its identity . These features are critical for metabolomic studies tracking the compound’s distribution in vivo.
Comparative Analysis with Related Compounds
Structural Analogues
D-Glucitol 2-(bromoacetate) differs from its analogues in substituent positioning and reactivity:
Table 3: Comparison with Bromoacetate Derivatives
| Compound | Substituent Position | Reactivity Profile |
|---|---|---|
| D-Glucitol 1,2-bis(bromoacetate) | 1,2-positions | Higher electrophilicity |
| D-Mannitol bromoacetate | 2-position | Stereochemical variance |
| Sorbitol bromoacetate | 2-position | Altered hydrogen bonding |
The 2-position substitution in D-glucitol 2-(bromoacetate) balances reactivity and stability, making it preferable for synthetic applications requiring moderate electrophilicity .
Functional Divergence
Unlike pentakis- or hexakis-substituted derivatives, the mono-substituted structure of D-glucitol 2-(bromoacetate) reduces steric hindrance, facilitating interactions with planar binding pockets in proteins. This property is exploited in inhibitor design, where subtle structural changes significantly impact bioactivity .
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